
3,4-Dichloro-5-ethylbenzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloro-5-ethylbenzene-1,2-diol is an organic compound characterized by the presence of two chlorine atoms and an ethyl group attached to a benzene ring with two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-ethylbenzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 5-ethylbenzene-1,2-diol using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 4 positions .
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, safety measures are crucial due to the handling of chlorine gas and other reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dichloro-5-ethylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to other functional groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of ethylbenzene-1,2-diol or other reduced derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3,4-Dichloro-5-ethylbenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4-Dichloro-5-ethylbenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, while the chlorine atoms may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dichlorophenol: Lacks the ethyl group but has similar chlorination and hydroxylation patterns.
5-Ethylbenzene-1,2-diol: Lacks the chlorine atoms but has the same ethyl and hydroxyl groups.
3,4-Dichlorobenzene-1,2-diol: Similar structure but without the ethyl group.
Uniqueness
3,4-Dichloro-5-ethylbenzene-1,2-diol is unique due to the combination of chlorine atoms and an ethyl group on the benzene ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H8Cl2O2 |
|---|---|
Molekulargewicht |
207.05 g/mol |
IUPAC-Name |
3,4-dichloro-5-ethylbenzene-1,2-diol |
InChI |
InChI=1S/C8H8Cl2O2/c1-2-4-3-5(11)8(12)7(10)6(4)9/h3,11-12H,2H2,1H3 |
InChI-Schlüssel |
HMVXLLYCELRXSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C(=C1Cl)Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



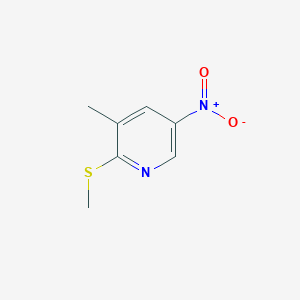
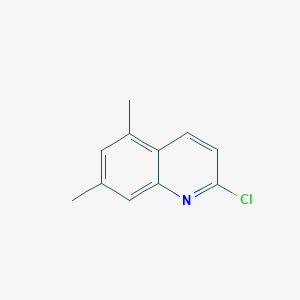
![2,4-Dihydroxybenzaldehyde 2-[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B13838385.png)
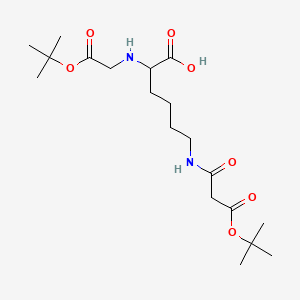
![6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-bromoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13838392.png)
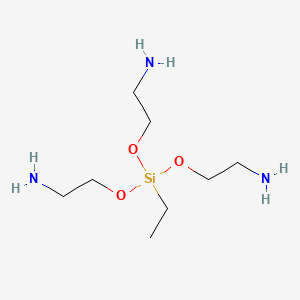
![2-[(S)-(Diphenylmethyl)sulfinyl-d10]-acetic Acid Methyl Ester](/img/structure/B13838402.png)
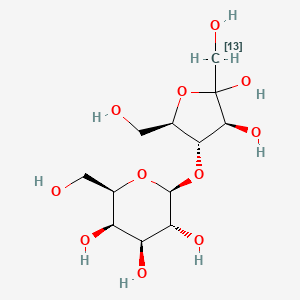

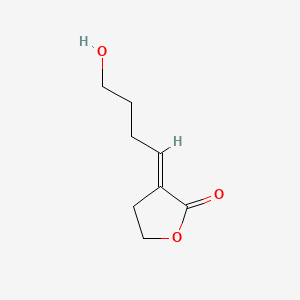
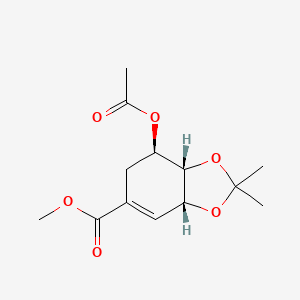
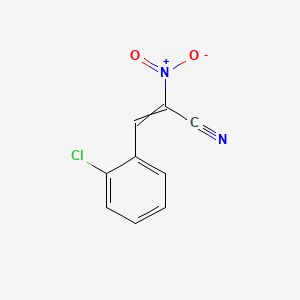
![[(2R,4aR,6R,7R,8S,8aR)-6-[[(5R,5aS,8aR,9R)-9-(3,5-dimethoxy-4-phosphonooxyphenyl)-7-oxo-5a,8,8a,9-tetrahydro-5H-[1]benzofuro[6,5-f][1,3]benzodioxol-5-yl]oxy]-2-methyl-7-[2-(2,3,4,5,6-pentafluorophenoxy)acetyl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2-(2,3,4,5,6-pentafluorophenoxy)acetate](/img/structure/B13838434.png)
